molecular formula C13H12N2O2 B14674190 2,2'-(1,3-Dioxolane-2,2-diyl)dipyridine CAS No. 42772-86-1

2,2'-(1,3-Dioxolane-2,2-diyl)dipyridine

Katalognummer: B14674190
CAS-Nummer: 42772-86-1
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: KLUXEBVEEMYREC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine is a chemical compound that features a dioxolane ring fused with two pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine involves its interaction with specific molecular targets. The dioxolane ring and pyridine groups can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and enzymes, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
  • 2,2’-(1,3-Dioxolane-2,2-diyl)diacetate
  • 2,2-Dimethyl-1,3-dioxolane

Uniqueness

2,2’-(1,3-Dioxolane-2,2-diyl)dipyridine is unique due to its combination of a dioxolane ring with pyridine groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry.

Eigenschaften

CAS-Nummer

42772-86-1

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

2-(2-pyridin-2-yl-1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C13H12N2O2/c1-3-7-14-11(5-1)13(16-9-10-17-13)12-6-2-4-8-15-12/h1-8H,9-10H2

InChI-Schlüssel

KLUXEBVEEMYREC-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)(C2=CC=CC=N2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.